SR-717

Übersicht

Beschreibung

SR-717 ist ein nicht-nukleosidischer Stimulator von Interferon-Genen (STING)-Agonist. Es handelt sich um ein Analogon von cyclischem Guanosinmonophosphat-Adenosinmonophosphat (cGAMP), das eine „geschlossene“ Aktivierungskonformation von STING induziert. Diese Verbindung hat eine signifikante Antitumoraktivität gezeigt und fördert die Aktivierung von Immunzellen und die Kreuzpräsentation von Antigenen .

Vorbereitungsmethoden

Die Synthese von SR-717 beinhaltet die Herstellung eines stabilen cyclischen Guanosinmonophosphat-Adenosinmonophosphat (cGAMP)-Mimetikums. Die spezifischen Synthesewege und Reaktionsbedingungen werden in öffentlichen Quellen nicht detailliert beschrieben, aber es ist bekannt, dass this compound als nicht-nukleotidischer STING-Agonist mit hoher Reinheit hergestellt wird . Industrielle Produktionsmethoden für this compound sind nicht explizit dokumentiert, sondern es wird typischerweise in Forschungslaboren zu experimentellen Zwecken synthetisiert.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, wobei der Schwerpunkt auf seiner Rolle als STING-Agonist liegt. Es ist bekannt, dass die Verbindung dieselbe geschlossene Konformation von STING induziert wie der natürliche Ligand cGAMP. Diese Aktivierung führt zur Freisetzung von Typ-I-Interferon und proinflammatorischen Zytokinen . Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen die Verwendung von cyclischen Dinukleotiden und anderen STING-Signalwegmodulatoren. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind Mediatoren der Immunantwort wie Interferon-beta (IFNβ), Interleukin-6 (IL-6) und Tumornekrosefaktor (TNF) .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Immunologie, Onkologie und Arzneimittelentwicklung. Es wurde gezeigt, dass es eine signifikante Antitumoraktivität in verschiedenen Mausmodellen von Krebs, einschließlich Melanom und Darmkrebs, aufweist . This compound fördert die Aktivierung von CD8+-T-Zellen, natürlichen Killerzellen und dendritischen Zellen, wodurch die Immunantwort gegen Tumoren verbessert wird . Darüber hinaus wird this compound hinsichtlich seines potenziellen Einsatzes bei der Steigerung der Wirksamkeit bestehender Krebsimmuntherapien wie Immuncheckpoint-Inhibitoren untersucht . Die Verbindung wird auch hinsichtlich ihrer Rolle bei der Modulation der angeborenen Immunantwort auf Infektionen untersucht .

Wirkmechanismus

This compound fungiert als direktes Mimetikum des natürlichen STING-Liganden cGAMP. Es bindet an das STING-Protein und induziert eine geschlossene Konformation, die den STING-Signalweg aktiviert . Diese Aktivierung führt zur Produktion von Typ-I-Interferon und proinflammatorischen Zytokinen, die die Aktivierung und Rekrutierung von Immunzellen fördern . Die molekularen Ziele von this compound umfassen das STING-Protein und nachgeschaltete Signalmoleküle, die an der Immunantwort beteiligt sind . Zu den beteiligten Signalwegen gehört der cyclische GMP-AMP-Synthase (cGAS)-STING-Signalweg, der eine entscheidende Rolle bei der angeborenen Immunantwort auf Infektionen und Tumoren spielt .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Quinoline Core

The electron-deficient quinoline ring facilitates nucleophilic substitution, particularly at the C-3 and C-4 positions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Primary amines (e.g., ethylamine) | 3-Amino-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline derivatives | 65–72% | |

| Alkoxy substitution | Sodium alkoxide (RO⁻) | 3-Alkoxy-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline analogs | 58–64% |

Mechanistic Insight : The carbonyl group at C-3 activates the adjacent positions for nucleophilic attack, while the electron-donating methoxy groups at C-6 and C-7 stabilize intermediates.

Hydrolysis of 4-Methylbenzoyl Group

The 4-methylbenzoyl substituent undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Reaction Time | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), H₂O, reflux | 3-Carboxy-6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinoline | 4–6 h | |

| Basic hydrolysis | NaOH (2M), ethanol, 80°C | Sodium salt of the carboxylic acid derivative | 2–3 h |

Key Observation : The methyl group on the benzoyl moiety slows hydrolysis compared to unsubstituted benzoyl analogs.

Demethylation of Methoxy Groups

Selective demethylation of the C-6 and C-7 methoxy groups is achieved using strong Lewis acids:

| Reagent | Solvent | Product | Temperature | Source |

|---|---|---|---|---|

| BBr₃ (1.2 equiv) | Dichloromethane | 6,7-Dihydroxy-3-(4-methylbenzoyl)-4-(4-phenylpiperazin-1-yl)quinoline | −78°C → RT | |

| AlCl₃ (excess) | Toluene | Partial demethylation at C-6 | 110°C |

Application : Demethylated products serve as intermediates for further functionalization (e.g., sulfonation or glycosylation).

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety undergoes alkylation and acylation:

| Reaction | Reagents | Product | Catalyst | Source |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide, NaH, DMF | Quaternary ammonium salt at piperazine N-atom | — | |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-4-phenylpiperazine derivative | DMAP |

Note : Alkylation reactions are regioselective, favoring the less sterically hindered nitrogen atom .

Cycloaddition Reactions

The quinoline core participates in Diels-Alder reactions with electron-deficient dienophiles:

| Dienophile | Conditions | Product | Stereochemistry | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C, 12 h | Fused tetracyclic adduct | Endo preference | |

| Tetracyanoethylene | CHCl₃, RT, 24 h | Cyano-substituted cycloadduct | Not reported |

Mechanism : The electron-rich quinoline ring acts as a diene, with the C-2/C-3 positions participating in [4+2] cycloaddition.

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is as follows:

| Group | Reactivity | Dominant Reaction | Key Influence |

|---|---|---|---|

| 4-Methylbenzoyl carbonyl | High | Nucleophilic substitution, hydrolysis | Electron-withdrawing effect |

| Piperazine NH | Moderate | Alkylation, acylation | Steric hindrance from phenyl group |

| Quinoline methoxy groups | Low | Demethylation under strong acidic conditions | Ortho-donor stabilization |

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy

Research has demonstrated that SR-717 exhibits significant antitumor effects across various cancer models:

- Melanoma : In studies involving B16.F10 melanoma models, this compound inhibited tumor growth and prolonged survival rates in treated mice. Its efficacy was shown to be dependent on STING expression levels, highlighting its targeted action within the immune system .

- Colorectal Cancer : In MC38 colorectal adenocarcinoma models, this compound similarly activated immune responses leading to tumor regression .

Case Studies

- Animal Model of Aggressive Melanoma :

-

Combination Therapies :

- Study Design : this compound was combined with an AKT inhibitor (MK-2206) within a 3D-printed scaffold designed for sustained release.

- Results : This combination not only enhanced STING activation but also improved recruitment of immune cells to tumors, demonstrating a synergistic effect that suppressed tumor recurrence and growth significantly .

Wirkmechanismus

SR-717 functions as a direct mimetic of the natural STING ligand cGAMP. It binds to the STING protein, inducing a closed conformation that activates the STING pathway . This activation leads to the production of type I interferon and pro-inflammatory cytokines, which promote the activation and recruitment of immune cells . The molecular targets of this compound include the STING protein and downstream signaling molecules involved in the immune response . The pathways involved include the cyclic GMP-AMP synthase (cGAS)-STING pathway, which plays a crucial role in the innate immune response to infections and tumors .

Vergleich Mit ähnlichen Verbindungen

SR-717 ist unter STING-Agonisten aufgrund seiner nicht-nukleotidischen Struktur und hohen Wirksamkeit bei der Förderung der Antitumorimmunität einzigartig . Zu den ähnlichen Verbindungen gehören andere STING-Agonisten wie MSA-2, der ebenfalls ein nicht-nukleotidischer STING-Agonist mit signifikanter Antitumoraktivität ist . MSA-2 induziert eine ähnliche geschlossene Konformation von STING und fördert die Aktivierung von Immunzellen . This compound hat in bestimmten Krebsmodellen eine höhere Wirksamkeit gezeigt und wird in experimentellen Umgebungen gut vertragen . Andere ähnliche Verbindungen umfassen cyclische Dinukleotide wie cGAMP, die natürliche STING-Liganden sind, aber Einschränkungen hinsichtlich metabolischer Stabilität und Verabreichung aufweisen .

Biologische Aktivität

SR-717 is a novel small-molecule agonist of the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response and has significant implications for cancer immunotherapy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, antitumor effects, and relevant research findings.

This compound functions as a cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic, promoting the activation of STING. Upon binding to STING, this compound induces a conformational change that activates downstream signaling pathways critical for immune response. This activation leads to the phosphorylation of interferon regulatory transcription factor 3 (IRF3) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), resulting in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity in various preclinical models. Key findings include:

- Immune Cell Activation : this compound promotes the activation of CD8+ T cells, natural killer (NK) cells, and dendritic cells within tumor microenvironments. This immune activation is essential for effective antitumor responses .

- Antigen Cross-Presentation : The compound facilitates antigen cross-presentation, enhancing the ability of dendritic cells to present tumor antigens to T cells, thereby improving the adaptive immune response against tumors .

- Expression of Immune Checkpoints : this compound induces the expression of programmed cell death 1 ligand 1 (PD-L1) in a STING-dependent manner, suggesting a potential role in modulating immune checkpoints during cancer therapy .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, highlighting its potential as an immunotherapeutic agent:

Comparative Analysis with Other Compounds

Recent research has also compared this compound with other STING agonists:

Eigenschaften

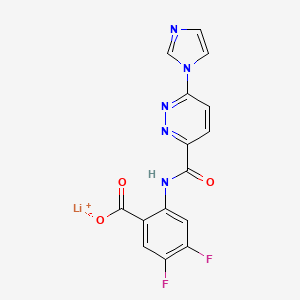

IUPAC Name |

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSAJRWPLSVEHJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2LiN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is SR-717 and what is its mechanism of action?

A1: this compound is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , ] It mimics the natural STING ligand, cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), binding to STING and inducing a "closed" conformation similar to cGAMP. [, , ] This activation of STING triggers a downstream signaling cascade, ultimately leading to the production of type I interferons and other cytokines, which are crucial for mounting an immune response against tumors. [, , ]

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has demonstrated promising antitumor activity in preclinical studies. [, , ] It promotes the activation of various immune cells, including CD8+ T cells, natural killer cells, and dendritic cells, within the tumor microenvironment. [, ] This immune activation facilitates antigen cross-priming and enhances antitumor immunity, potentially leading to tumor regression. [, ]

Q3: How does the structure of this compound contribute to its activity?

A3: While the exact structural details of this compound haven't been publicly disclosed in these papers, research suggests that modifications to the bipyridazine core structure, a key feature in this compound analogs, can significantly impact its activity. [] These modifications influence its binding affinity for STING, influencing its potency and selectivity for different STING alleles. []

Q4: Are there any known resistance mechanisms to this compound?

A4: Although specific resistance mechanisms to this compound are not extensively detailed in the provided research, it is known that tumor cells can develop resistance to STING agonists. Further investigation is needed to understand the potential for resistance to this compound and explore strategies to overcome it.

Q5: How is this compound delivered and what is its pharmacokinetic profile?

A5: this compound can be administered orally, a significant advantage over other STING agonists requiring intratumoral administration. [] Studies indicate that this compound displays favorable pharmacokinetic properties, but further research is needed to fully characterize its absorption, distribution, metabolism, and excretion. []

Q6: What are the ongoing efforts to improve this compound delivery and efficacy?

A6: Researchers are actively exploring innovative drug delivery systems to enhance the therapeutic efficacy of this compound. One promising approach involves encapsulating this compound in nanoparticles coated with cholesterol-deficient T cell membranes. [] These nanoparticles exhibit reduced clearance by phagocytes in the bloodstream while maintaining their tumor-targeting efficiency. [] This strategy has shown promising results in preclinical melanoma models, demonstrating enhanced tumor delivery and superior antitumor responses when combined with photothermal therapy. []

Q7: What is the role of the cGAS-STING pathway in inflammatory diseases, and how does this compound modulate this pathway?

A7: The cGAS-STING pathway, which this compound activates, plays a significant role in the inflammatory response. [, , ] Studies have shown that this compound can exacerbate inflammation in models of acute lung injury [] and periodontitis. [] Conversely, inhibiting the cGAS-STING pathway with specific inhibitors can mitigate inflammation and tissue damage. [, , ] These findings highlight the potential of modulating the cGAS-STING pathway, using molecules like this compound, for therapeutic intervention in inflammatory diseases.

Q8: What are the safety and toxicity profiles of this compound?

A8: While this compound has shown promising antitumor activity, its safety and toxicity profiles require further investigation. Researchers are actively exploring the potential for adverse effects and long-term consequences associated with this compound treatment.

Q9: How can light be used to control the activity of this compound?

A9: Research has shown the development of a light-activated version of this compound. [] By incorporating a photocaged group into the this compound structure, its ability to bind to STING is blocked. Upon exposure to light, the photocaged group is removed, allowing this compound to interact with STING and activate the pathway. This light-activated approach offers a potential avenue for achieving localized and controlled activation of STING, thereby minimizing potential systemic side effects. []

Q10: What is the significance of crystallographic studies in understanding this compound's interaction with STING?

A10: Crystallographic studies have provided valuable insights into the molecular interactions between this compound and the STING protein. [, ] By obtaining high-resolution structures of this compound bound to human and mouse STING proteins, researchers can visualize the specific amino acid residues involved in ligand binding and the conformational changes induced upon binding. [, ] This structural information is crucial for understanding the mechanism of action of this compound and for designing next-generation STING agonists with improved potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.